molecular formula C7H13N3O3 B13071268 [2-(Azetidin-3-yloxy)propanoyl]urea

[2-(Azetidin-3-yloxy)propanoyl]urea

Cat. No.: B13071268
M. Wt: 187.20 g/mol
InChI Key: RWHODMNSBKXGEI-UHFFFAOYSA-N
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Description

[2-(Azetidin-3-yloxy)propanoyl]urea is a synthetic organic compound designed for research applications, integrating two pharmacologically significant moieties: an azetidine ring and a urea linkage. The azetidin-3-yloxy scaffold is a key structural feature in various bioactive molecules, serving as a versatile building block in medicinal chemistry . The azetidine ring, a four-membered nitrogen heterocycle, is a privileged structure in drug discovery. Analogs of this structure, particularly 2-azetidinones (β-lactams), are well-known for their wide spectrum of biological activities, which historically include antibacterial properties but have since been expanded to anticancer, anti-inflammatory, and cholesterol absorption inhibitory activities . Furthermore, azetidine derivatives are explored as key components in compounds acting as histamine H3 receptor ligands, indicating potential for central nervous system targeting . The urea functional group is another critical pharmacophore. Urea derivatives are extensively investigated in drug discovery for their ability to act as potent hydrogen bond donors and acceptors, which facilitates strong binding to enzymatic targets . Recent research highlights urea-containing compounds being developed as inhibitors for targets like the bacterial enzyme FabI, showing promise against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The unique combination of the azetidine and urea groups in a single molecule makes this compound a compound of high interest for researchers exploring new chemical entities in areas including infectious disease, oncology, and metabolic disorders. This product is intended for research purposes only in laboratory settings.

Properties

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-carbamoylpropanamide

InChI

InChI=1S/C7H13N3O3/c1-4(6(11)10-7(8)12)13-5-2-9-3-5/h4-5,9H,2-3H2,1H3,(H3,8,10,11,12)

InChI Key

RWHODMNSBKXGEI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)N)OC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis generally involves a multi-step process:

  • Formation of the azetidine ring or use of azetidin-3-ol as a starting material
  • Introduction of the propanoyl group via esterification or amidation
  • Coupling with urea or urea derivatives to form the urea moiety linked to the propanoyl group

Stepwise Synthesis Details

Step Reaction Type Description Conditions & Notes
1 Azetidine ring formation or sourcing Azetidin-3-ol or azetidine derivatives are prepared or procured as starting materials Typically synthesized via cyclization of β-amino alcohols or commercially obtained
2 Ether linkage formation Reaction of azetidin-3-ol with a suitable propanoyl derivative to form 2-(azetidin-3-yloxy)propanamide Usually involves nucleophilic substitution or Williamson ether synthesis under mild conditions to preserve ring integrity
3 Urea coupling Reaction of the propanoyl intermediate with urea or methylurea derivatives to form the urea moiety Mild heating in polar solvents such as toluene or methanol; catalysts or bases may be used to promote coupling
4 Purification Crystallization, filtration, and drying of the final product Use of solvents like ethanol or ethyl acetate; recrystallization enhances purity

Typical Reaction Conditions and Yields

  • Temperature: Mild heating (40–90 °C) to avoid ring opening of azetidine
  • Solvents: Polar aprotic (e.g., DMF, DMSO) or protic solvents (e.g., methanol)
  • Reaction Time: Several hours to overnight, depending on step
  • Yields: Moderate to high (70–85%) depending on purity of intermediates and reaction optimization

Research Findings and Analytical Data

Synthesis Efficiency

A related compound, 1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea, was synthesized successfully with high purity and yield by coupling azetidinyl propanoyl intermediates with methylurea derivatives, demonstrating the feasibility of urea coupling under mild conditions with good biological activity outcomes.

Analytical Characterization

  • NMR Spectroscopy : Confirms the presence of azetidine ring protons and the propanoyl linkage.
  • Mass Spectrometry : Confirms molecular weight consistent with C8H15N3O3 for methylurea derivatives.
  • FT-IR Spectroscopy : Characteristic urea carbonyl stretch (~1650 cm⁻¹) and NH bending vibrations.
  • Purity : Achieved by recrystallization and chromatographic methods, typically >95%.

Comparative Table of Preparation Methods for Urea Derivatives Including this compound

Method Key Reagents Reaction Conditions Advantages Limitations
Direct coupling with urea Azetidin-3-yloxy-propanamide + urea Mild heating, polar solvents Simple, high yield, mild conditions Requires pure intermediate
Aminolysis of urethane Urethane derivatives + amines Reflux in toluene or methanol One-step, high purity Sensitive to leaving group nature
Carbamoyl transfer reagents Carbamoylimidazolium salts + amines Room temperature to reflux Effective for unsymmetrical ureas More complex reagent preparation
Multi-step synthesis with protection/deprotection Azetidine derivatives + propanoyl + urea Controlled temperature, multiple steps High selectivity, versatile Longer synthesis time, costlier

Detailed Research Insights

  • The aminolysis of urethane derivatives is a well-documented route to ureas, involving reaction of amines with carbamates or chloroformates to form urea linkages under mild conditions, which can be adapted for azetidine-based intermediates.
  • The one-pot reaction of amines with isocyanates at 40–45 °C in toluene has been shown to yield urea derivatives efficiently with good yields (76–83%), which suggests a potential method for synthesizing this compound if suitable isocyanate precursors are available.
  • Protection strategies may be necessary to prevent ring opening of the azetidine during coupling reactions, ensuring the azetidine ring remains intact throughout synthesis.

Summary Table: Key Parameters of Preparation

Parameter Description Typical Values/Conditions
Starting Materials Azetidin-3-ol or azetidine derivatives, propanoyl precursors, urea Commercially available or synthesized
Solvents Methanol, toluene, DMF, DMSO Polar protic/aprotic solvents
Temperature 40–90 °C Mild heating to avoid ring degradation
Reaction Time 4–24 hours Depends on step and reagent reactivity
Yield 70–85% High yields achievable with optimized conditions
Purification Recrystallization, filtration Ethanol or ethyl acetate used
Characterization NMR, FT-IR, MS Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

[2-(Azetidin-3-yloxy)propanoyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-(Azetidin-3-yloxy)propanoyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of [2-(Azetidin-3-yloxy)propanoyl]urea involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize [2-(Azetidin-3-yloxy)propanoyl]urea, we compare it to structurally related compounds based on heterocyclic cores, functional groups, and physicochemical properties.

2.1 Structural Analogs with Azetidine Derivatives
  • Ethyl 2-(Piperidin-4-yl)acetate ():
    • Structure : Features a six-membered piperidine ring instead of azetidine, with an ester (-COOEt) group.
    • Key Differences :
  • Ring Size : Piperidine (6-membered) offers greater conformational flexibility compared to azetidine (4-membered), which may reduce metabolic stability due to increased rotational freedom .
  • LogP: Ethyl 2-(piperidin-4-yl)acetate has a predicted LogP of 1.2, indicating moderate lipophilicity. In contrast, this compound’s urea group likely lowers LogP (estimated ~0.5), enhancing aqueous solubility .
  • Bioavailability : Piperidine analogs often exhibit higher blood-brain barrier (BBB) permeability (e.g., 0.83 for Ethyl 2-(piperidin-4-yl)acetate) compared to azetidine derivatives, where rigidity may hinder passive diffusion .
2.2 Urea-Containing Heterocycles
  • Arylhydrazonopropanal Derivatives (): Structure: Include pyridazinones and cinnolines synthesized from arylhydrazonopropanals. Key Differences:
  • Hydrogen-Bonding: Urea in this compound provides two hydrogen-bond donors, whereas pyridazinones typically have one (NH group). This may enhance target binding specificity for the urea derivative .
  • Synthetic Complexity: Arylhydrazonopropanals require multi-step cyclization, whereas this compound could be synthesized via coupling reactions (e.g., activating the propanoyl group with IBCF, as in ) followed by urea formation .
2.3 Fluorinated Propanoyl Compounds ():
  • Structure: Perfluorinated propanoyl fluorides (e.g., 2,3,3,3-tetrafluoropropanoyl fluoride).
  • Key Differences: Electrophilicity: Fluorine substituents increase electrophilicity, making these compounds reactive intermediates. In contrast, this compound’s urea group is nucleophilic, favoring stability in biological systems . Applications: Fluorinated compounds are used in materials science, whereas urea derivatives are more common in pharmaceuticals.

Data Table: Comparative Properties of this compound and Analogs

Compound Heterocycle LogP (Predicted) Hydrogen-Bond Donors BBB Permeability Synthetic Route
This compound Azetidine ~0.5 2 Low Coupling + urea formation
Ethyl 2-(Piperidin-4-yl)acetate Piperidine 1.2 0 High (0.83) Esterification
3-Aroylpyridazinones Pyridazinone ~1.8 1 Moderate Cyclization
2,3,3,3-Tetrafluoropropanoyl fluoride None 2.5 0 N/A Fluorination

Research Findings and Implications

  • Metabolic Stability : Azetidine’s ring strain may accelerate oxidative metabolism compared to piperidine derivatives, necessitating structural optimization for drug candidates .
  • Solubility vs. Permeability : The urea group improves solubility but may limit membrane permeability, suggesting a trade-off in drug design .
  • Synthetic Feasibility: highlights the use of coupling agents like IBCF and NMM, which could be adapted for synthesizing this compound via analogous methods .

Biological Activity

[2-(Azetidin-3-yloxy)propanoyl]urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with urea or thiourea under controlled conditions. The synthetic pathways can vary based on the desired substituents and the target biological activity. For example, variations in the azetidine structure can lead to different pharmacological profiles.

Antimicrobial Activity

Research indicates that urea derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Specifically, derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) values, revealing that certain modifications can enhance antimicrobial efficacy.

CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus15
Similar Urea DerivativeE. coli20

The mechanism of action for this compound may involve inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. Inhibition studies have shown that certain urea derivatives can significantly impair the activity of DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Case Studies

  • In Vitro Studies : In a series of in vitro experiments, this compound was tested against a panel of pathogens. The results indicated that it exhibited a dose-dependent response against Acinetobacter baumannii, with growth inhibition rates reaching up to 94% at optimal concentrations.
  • Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the active sites of target enzymes, suggesting a strong interaction that could explain its biological potency.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the azetidine ring and urea moiety influence biological activity. For instance:

  • Substituents on the Azetidine Ring : Bulky groups tend to reduce activity, while smaller substituents enhance binding affinity.
  • Urea Derivatives : The presence of electron-withdrawing groups on the urea nitrogen increases antimicrobial potency.

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